molecular formula C23H24N2O3 B386600 N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

Cat. No.: B386600
M. Wt: 376.4g/mol
InChI Key: OWDVYBHWSDAAIZ-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation reaction between 3-methoxy-4-propoxybenzaldehyde and 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-methoxy-4-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide
  • N’-(3-methoxy-4-butoxybenzylidene)-2-(1-naphthyl)acetohydrazide
  • N’-(3-methoxy-4-propoxybenzylidene)-2-(2-naphthyl)acetohydrazide

Uniqueness

N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and naphthyl rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H24N2O3/c1-3-13-28-21-12-11-17(14-22(21)27-2)16-24-25-23(26)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14,16H,3,13,15H2,1-2H3,(H,25,26)/b24-16+

InChI Key

OWDVYBHWSDAAIZ-LFVJCYFKSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC

SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.